6-Azaspiro[2.5]octane-5,7-dione
Description
Contextualization of Spirocyclic Diketones in Contemporary Organic Chemistry
Spirocyclic compounds, characterized by at least two molecular rings connected by a single common atom, are a significant class of molecules in organic chemistry. wikipedia.org Among these, spirocyclic diketones have garnered considerable research interest due to their unique three-dimensional structures and synthetic utility. rsc.orgalmerja.com These structures are not merely chemical curiosities; they are valuable frameworks for creating complex molecular architectures. rsc.org
The presence of two ketone groups within the spirocyclic framework imparts specific reactivity to these molecules. lookchem.com They can serve as precursors in a variety of chemical transformations, including reductions and cyclization reactions. almerja.coma2bchem.com For instance, the reduction of a spirocyclic diketone can lead to the stereoselective formation of a single diastereoisomer of the corresponding diol. almerja.com Furthermore, chiral spirocyclic 1,3-diketones are recognized as valuable structural units for developing privileged ligands used in asymmetric metal catalysis and are found in a range of bioactive natural products and pharmaceuticals. rsc.org The synthesis of these compounds is an active area of research, with methods like the Nazarov electrocyclic reaction and catalytic enantioselective transannular C-acylation being developed to access these complex structures. rsc.orgacs.org The stereocontrol in these syntheses is often challenging but crucial for their application, as the rigid spirocyclic framework can dictate the stereochemical outcome of subsequent reactions. a2bchem.com
Significance of Nitrogen-Containing Spirocycles in Advanced Synthetic Design
The incorporation of nitrogen atoms into spirocyclic frameworks adds another layer of significance, particularly in the realm of medicinal chemistry and advanced synthetic design. Nitrogen-containing heterocycles are fundamental components of a vast number of biologically active molecules, including alkaloids, vitamins, and a majority of FDA-approved pharmaceuticals. mdpi.comnih.gov Statistics indicate that over 85% of physiologically active molecules are or contain heterocycles, with nitrogen-based rings being particularly prominent. mdpi.com
Nitrogen-containing spirocycles combine the structural rigidity and three-dimensionality of the spiro-scaffold with the chemical properties imparted by the nitrogen heteroatom. This combination is highly sought after in drug discovery, where three-dimensional molecular shapes are increasingly utilized to achieve high selectivity and potency for biological targets. nih.gov The nitrogen atom can participate in hydrogen bonding, act as a basic center, and serve as a point for further molecular diversification. nih.gov The use of spirocycles in drug design has seen a significant increase, with half of the two dozen clinically used medicines containing a spirocycle being approved in the 21st century. nih.gov Specifically, scaffolds like the 6-azaspiro[2.5]octane core have been identified as key components in the development of potent agonists for therapeutic targets such as the glucagon-like peptide-1 (GLP-1) receptor. nih.gov The synthesis of these nitrogen-containing spirocycles is a key focus, with various strategies being developed to construct these intricate architectures efficiently. rsc.org
Overview of 6-Azaspiro[2.5]octane-5,7-dione as a Distinct Chemical Entity
This compound is a heterocyclic compound featuring a unique spiro structure where a cyclopropane (B1198618) ring and a piperidine-2,6-dione ring are joined at a single carbon atom. lookchem.com Its formal name is 1,1-Cyclopropanediacetimide. lookchem.com This compound serves as a valuable building block in organic synthesis, primarily for creating more complex heterocyclic compounds. a2bchem.com
The structure of this compound, which contains a nitrogen atom and two carbonyl groups within a six-membered ring fused to a three-membered ring, confers distinct reactivity. lookchem.coma2bchem.com It is utilized as an intermediate in the preparation of a variety of chemical products, including potential pharmaceuticals and agrochemicals. a2bchem.com Its spirocyclic nature provides a rigid and defined three-dimensional arrangement, which is a desirable feature in the design of molecules with specific biological activities. a2bchem.com Researchers utilize this compound as a starting material to access a diverse range of spirocyclic structures through various cyclization reactions. a2bchem.com
Below are the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| InChI | InChI=1S/C7H9NO2/c9-5-3-7(1-2-7)4-6(10)8-5/h1-4H2,(H,8,9,10) |
| InChIKey | UTFUKFWLYMWWEI-UHFFFAOYSA-N |
| SMILES | C1CC12CC(=O)NC(=O)C2 |
| CAS Number | 1194-45-2 |
| Melting Point | 165 °C |
Table generated from data available in PubChem and other chemical supplier databases. lookchem.comuni.lu
Structure
3D Structure
Properties
IUPAC Name |
6-azaspiro[2.5]octane-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-3-7(1-2-7)4-6(10)8-5/h1-4H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFUKFWLYMWWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701551 | |
| Record name | 6-Azaspiro[2.5]octane-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-45-2 | |
| Record name | 6-Azaspiro[2.5]octane-5,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[2.5]octane-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-azaspiro[2.5]octane-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Azaspiro 2.5 Octane 5,7 Dione and Analogues
Established Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone for the formation of heterocyclic systems. These methods typically involve the reaction of two or more functional groups in different molecules (or within the same molecule) to form a ring, accompanied by the elimination of a small molecule like water or an alcohol.
While direct literature detailing the synthesis of 6-azaspiro[2.5]octane-5,7-dione via a method perfectly analogous to benzimidazole-dione synthesis is scarce, a conceptual parallel can be drawn. The synthesis of benzimidazole-diones often involves the condensation of an ortho-phenylenediamine with a dicarbonyl compound like oxalic acid or its derivatives.
Applying this logic to the azaspiro[2.5]octane system, a plausible route would involve the cyclocondensation of a suitable precursor, such as 1,1-cyclopropanediacetic acid or its activated derivatives (e.g., diacyl chloride, diester), with ammonia (B1221849) or a primary amine. The reaction would proceed through the formation of amide bonds followed by an intramolecular cyclization to yield the desired dione (B5365651) ring. This approach hinges on the availability and reactivity of the cyclopropane-based dicarboxylic acid precursor.
A more documented approach involves building the core structure from acyclic precursors like diethyl acetonedicarboxylate. chemicalbook.comsigmaaldrich.comcymitquimica.com This versatile reagent is a common starting material for synthesizing various cyclic compounds, including diones. A practical synthesis of the related non-aza spirocycle, spiro[2.5]octane-5,7-dione, has been reported starting from 6-oxaspiro[2.5]octane-5,7-dione, which is the anhydride (B1165640) of 1,1-cyclopropanediacetic acid. google.com
The synthesis of this key anhydride intermediate can be achieved from diethyl malonate, a related dicarbonyl compound. The process involves:
Alkylation of diethyl malonate with 1,2-dibromoethane (B42909) to form the cyclopropane (B1198618) ring.
Hydrolysis of the resulting diester to 1,1-cyclopropanedicarboxylic acid.
Dehydration of the diacid, often using acetic anhydride, to form the cyclic anhydride, 6-oxaspiro[2.5]octane-5,7-dione. nih.gov
This anhydride is then reacted with an ammonia source or a primary amine to open the ring and subsequently re-close into the desired this compound.
Alternatively, diethyl acetonedicarboxylate can be used in reactions with other binucleophiles to create different spiro systems, demonstrating its utility in spirocyclization reactions. rsc.org For instance, its reaction with diethyl glutarate can produce diazaspirodecadiene structures. rsc.org
Advanced Spiro-Annulation Strategies
Modern synthetic chemistry seeks to improve efficiency, control, and environmental friendliness. Advanced spiro-annulation strategies employ catalysis and streamlined reaction sequences to construct the spirocyclic core.
The synthesis of spiro diones often benefits from catalysis to enhance reaction rates and yields. The final ring-closing step to form spiro[2.5]octane-5,7-dione from a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ester is a type of intramolecular Claisen condensation (or Dieckmann condensation), which is typically base-catalyzed. google.com
Various catalytic systems have been explored for the synthesis of related spiro-dione compounds, which could be applicable to the this compound framework. These include:
Base Catalysis : Strong bases like sodium methanolate or sodium ethoxide are used to deprotonate the α-carbon, initiating the intramolecular cyclization. google.com
Acid Catalysis : Brønsted acids (e.g., p-toluenesulfonic acid, sulfamic acid) and Lewis acids are often employed in condensation reactions leading to spiro compounds. nih.gov
Transition Metal Catalysis : Metals like silver, gold, copper, and zinc have been shown to be effective catalysts for synthesizing complex spirooxindoles, which share the spiro-dione motif. nih.gov These catalysts can activate substrates and control reaction pathways.
Organocatalysis : Small organic molecules, such as L-proline, can catalyze the formation of spiro compounds through the formation of intermediate enamines or iminium ions.
Alternative Energy Sources : Techniques like microwave irradiation and high-speed ball milling have been used to accelerate reactions and often provide greener alternatives to conventional heating. nih.gov
| Catalyst Type | Example Catalyst | Reaction Type | Applicable To | Reference |
|---|---|---|---|---|
| Base | Sodium Methanolate | Intramolecular Condensation | Spiro[2.5]octane-5,7-dione | google.com |
| Acid | p-TSA, Sulfamic Acid | Condensation | Spiro[methanoquinazoline-indoline]-diones | nih.gov |
| Transition Metal | Cu(I), Ag, Au, Zn | Cycloaddition / Condensation | Spirooxindoles | nih.gov |
| Organocatalyst | L-Proline | Multi-component Cyclocondensation | Pyrano[2,3-c]pyrazoles | researchgate.net |
| Alternative Method | Microwave Irradiation | Condensation | Spiroquinazolinones | nih.gov |
The synthesis of spiro compounds can be achieved through either multi-step protocols or more streamlined one-pot/multi-component reactions. wikipedia.org Each approach has distinct advantages and disadvantages.
One-Pot or Multi-Component Reactions (MCRs) combine several reaction steps in a single vessel without isolating intermediates. wikipedia.orgstackexchange.comechemi.com This approach enhances efficiency, saves time and resources, and is generally more environmentally friendly. MCRs are powerful tools for generating molecular diversity and have been used to create complex spiro heterocycles. researcher.liferesearchgate.net For example, spiro[indole-isoquinolines] can be synthesized in a one-pot process involving a visible light-mediated oxidation and a three-component Ugi-type reaction. researcher.life The main challenge in developing one-pot sequences is ensuring the compatibility of all reactants and catalysts under a single set of reaction conditions.
| Attribute | Multi-Step Protocols | One-Pot / Multi-Component Reactions |
|---|---|---|
| Efficiency | Lower (time and resource-intensive) | Higher (avoids intermediate isolation) |
| Overall Yield | Can be lower due to multiple purification steps | Often higher |
| Purity Control | High (intermediates are purified) | Can be challenging; may require complex final purification |
| Scalability | Generally straightforward | Can be complex to scale up |
| Environmental Impact | Higher solvent and energy consumption | Lower (less waste, fewer steps) |
| Example | Synthesis of Spiro[2.5]octane-5,7-dione via isolated intermediates google.com | Synthesis of Spiro[indole-isoquinolines] researcher.life |
Stereoselective Synthesis Pathways Involving Spirocyclic Intermediates
While this compound itself is an achiral molecule, the introduction of substituents on either the cyclopropane or the heterocyclic ring can create one or more stereocenters, including the spiro-carbon itself. The development of stereoselective methods for synthesizing chiral spirocycles is a significant area of research. rsc.orgrsc.org
Strategies applicable to the synthesis of chiral derivatives of this compound include:
Chiral Substrate Control : Starting with a chiral precursor, such as a chiral amine or a chiral cyclopropane derivative, can induce stereoselectivity in the final product.
Asymmetric Catalysis : The use of chiral catalysts (metal-based or organocatalysts) can guide the reaction to favor the formation of one enantiomer over the other. This is a widely used strategy in the synthesis of chiral spirooxindoles. rsc.org
Enzymatic Synthesis : Biocatalysis offers a powerful route to chiral compounds. Recently, engineered carbene transferase enzymes have been developed for the highly stereodivergent synthesis of azaspiro[2.y]alkanes. acs.orgchemrxiv.org This enzymatic platform can produce all possible stereoisomers of certain azaspirocycles with excellent enantioselectivity and in high yields, demonstrating a promising avenue for accessing chiral 6-azaspiro[2.5]octane derivatives. acs.orgchemrxiv.org For example, methylenation of chiral 2-arylidene-cyclohexanones with dimethylsulfoxonium methylide has been shown to produce chiral spiro[2.5]octanones stereoselectively. researchgate.net A similar strategy could potentially be adapted for the azaspiro series.
The creation of chiral azaspiro[2.5]octane frameworks is of high interest, as the specific stereochemical configuration of a molecule is often a critical determinant of its biological activity and potency in drug development. acs.org
Applications of Intramolecular Mannich Cyclization in Spirocyclic Systems
The intramolecular Mannich reaction is a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, including spirocyclic systems. This reaction involves the intramolecular cyclization of an amino compound with an enolizable carbonyl component, often initiated by an aldehyde or its equivalent, to form a new carbon-carbon and carbon-nitrogen bond, thereby constructing the heterocyclic ring.
In the context of spirocyclic systems, the intramolecular Mannich reaction offers a convergent and often stereoselective route to complex scaffolds. The reaction typically proceeds by generating a Mannich base precursor in situ, which then undergoes cyclization. The key to forming a spirocyclic system is the appropriate positioning of the reacting moieties on an acyclic or cyclic precursor, such that the cyclization event leads to the formation of a spiro-junction.
A notable example is the synthesis of spiro-fused tetrahydroisoquinoline-oxindole hybrids, where an intramolecular Mannich reaction is a key step. researchgate.net Although not a direct synthesis of this compound, the principles are analogous. Such reactions can be catalyzed by either acid or base and have been developed into asymmetric variants to control the stereochemistry of the newly formed stereocenters. acs.org
A general representation of an intramolecular Mannich-type cyclization to form a spirocyclic system is depicted below:
Scheme 1: Generalized Intramolecular Mannich Cyclization for Spiro-Ring Formation
The efficiency and outcome of the intramolecular Mannich cyclization are highly dependent on the substrate, reaction conditions, and the catalyst employed. Below is a table summarizing findings for the synthesis of various spirocyclic systems using this methodology.
| Catalyst/Reagent | Substrate Type | Spirocyclic Product | Yield | Diastereoselectivity/Enantioselectivity | Reference |
| Chiral Thiourea | 2-Benzothiazolimines and 2-isothiocyanato-1-indanones | Chiral spirocyclic benzothiazolimine derivatives | Up to 90% | Up to >20:1 dr, 98% ee | acs.org |
| Organocatalyst | 3-Isothiocyanato oxindoles and sulfimides | Spiro[imidazolidine-4,3'-oxindole] derivatives | Up to 92% | Up to 99% ee | uni.lu |
| p-Toluenesulfonic acid | 2-Hydroxy-1,4-naphthaquinone, diamines, 1,3-dicarbonyls, and isatin/ninhydrin | Biologically significant spiro heterocycles | High | Not Reported | nih.gov |
Emerging Synthetic Routes and Considerations for Scalability
While classical methods like the Mannich reaction remain valuable, the demand for more efficient, sustainable, and scalable syntheses has driven the development of emerging synthetic routes for spirocyclic compounds, including those analogous to this compound.
Microwave-Assisted Organic Synthesis (MAOS):
Microwave irradiation has emerged as a powerful tool to accelerate reaction rates and improve yields in the synthesis of complex molecules. nih.govrsc.org For the construction of spiro heterocycles, microwave-assisted multicomponent reactions (MCRs) are particularly promising. nih.govrsc.org These reactions allow for the formation of multiple bonds and rings in a single operation from three or more starting materials, enhancing atom economy and reducing waste. nih.gov The application of microwave heating can significantly shorten reaction times from hours to minutes and can lead to cleaner reactions with higher yields. nih.govrsc.org
Transition-Metal Catalyzed C-H Activation:
Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, providing novel and efficient pathways to complex molecular architectures. For the synthesis of spirocyclic imides, methods involving the palladium-catalyzed β-C(sp³)-H bond activation of aliphatic amides followed by cyclization with maleimides have been developed. This strategy offers a highly selective and atom-economical route to spiro-compounds.
Considerations for Scalability:
The transition from laboratory-scale synthesis to industrial production presents several challenges. For the synthesis of this compound and its analogues, several factors must be considered for a scalable process:
Starting Material Cost and Availability: The commercial viability of a synthetic route is heavily dependent on the cost and accessibility of the starting materials.
Reaction Efficiency and Robustness: A scalable synthesis should be high-yielding, tolerant of a range of functional groups, and insensitive to minor variations in reaction conditions.
Safety and Environmental Impact: The use of hazardous reagents and solvents should be minimized. The generation of toxic byproducts is a major concern.
Purification: The ease of purification of the final product is crucial. Processes that avoid chromatography are highly desirable for large-scale production.
Multicomponent reactions and flow synthesis are modern approaches that address some of these scalability issues. Flow chemistry, in particular, allows for precise control over reaction parameters, improved safety for hazardous reactions, and the potential for continuous manufacturing.
The table below outlines some emerging synthetic strategies and their potential for scalability in the context of spirocycle synthesis.
| Synthetic Strategy | Advantages for Scalability | Potential Challenges |
| Microwave-Assisted Multicomponent Reactions | Rapid reaction times, high yields, atom economy. nih.govrsc.org | Specialized equipment required, potential for localized overheating. |
| Transition-Metal Catalyzed C-H Activation | High atom economy, novel bond formations. | Cost of precious metal catalysts, potential for metal contamination in the product. |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, potential for continuous production. | High initial investment in equipment, potential for clogging in narrow channels. |
Structural Conformation and Electronic Properties of 6 Azaspiro 2.5 Octane 5,7 Dione
Molecular Topology and Spirocenter Characteristics of the 6-Azaspiro[2.5]octane-5,7-dione System
The molecular topology of this compound is defined by its spirocyclic framework. This structure consists of two rings joined at a single, shared carbon atom known as the spirocenter. Specifically, the compound fuses a three-membered cyclopropane (B1198618) ring with a six-membered piperidine-2,6-dione ring. The parent carbocyclic structure, spiro[2.5]octane, is composed of a cyclopropane and a cyclohexane (B81311) ring sharing one carbon. ontosight.ainih.gov
The spirocenter in this compound is a fully substituted (quaternary) carbon atom, which creates a rigid three-dimensional orientation of the two rings relative to each other. The cyclopropane ring is an inherently strained, planar system with C-C-C bond angles of approximately 60°. This high degree of ring strain is a key factor in the molecule's chemical properties. nih.gov The second ring is a glutarimide (B196013) (piperidine-2,6-dione) moiety, a six-membered heterocyclic system containing a nitrogen atom flanked by two carbonyl groups. bg.ac.rs The fusion of these two distinct ring systems imparts unique stereochemical properties and conformational constraints on the molecule. ontosight.ai
Influence of Nitrogen Atom Position on Electronic Properties and Chemical Reactivity
The position of the nitrogen atom at the C6 position is critical to the electronic character and reactivity of the molecule. Located adjacent to the spiro carbon, the nitrogen is part of a glutarimide ring. In this arrangement, the nitrogen's lone pair of electrons is delocalized across the two adjacent carbonyl groups through resonance. This delocalization makes the nitrogen atom non-basic and renders the N-H proton weakly acidic. The glutarimide portion of the molecule is essential for certain biological activities, such as binding to the Cereblon (CRBN) E3 ubiquitin ligase, a property exploited in various therapeutic agents. rscf.runih.gov
The electronic nature of the imide group, being strongly electron-withdrawing, has a significant influence on the adjacent cyclopropane ring. Cyclopropanes bearing electron-accepting groups are known to be potent σ-electrophiles, susceptible to polar, ring-opening reactions. nih.gov The locking of the carbonyl groups in a fixed orientation by the spirocyclic structure can enhance the delocalization of charge in the transition state of such reactions, thereby increasing reactivity. nih.gov
Comparing this compound to a hypothetical isomer such as 4-Azaspiro[2.5]octane-5,7-dione highlights the importance of the nitrogen's location. In the 4-aza isomer, the nitrogen would be a lactam nitrogen, located further from the spirocenter and flanked by only one carbonyl group and one methylene (B1212753) group, resulting in different electronic distribution and reactivity profiles. Similarly, the oxygen analogue, 6-Oxaspiro[2.5]octane-5,7-dione, which contains a cyclic anhydride (B1165640) instead of an imide, would exhibit different properties due to the substitution of the N-H group with an oxygen atom, altering its hydrogen-bonding capabilities and nucleophilicity/electrophilicity profile. nih.govbldpharm.com
Conformational Analysis and Inherent Chirality in Spirocyclic Diketones
Spiro compounds can exhibit axial chirality if they lack a plane of symmetry and a center of inversion. stackexchange.com For this compound, the molecule is composed of two different rings fused at the spirocenter: a planar cyclopropane and a non-planar six-membered glutarimide ring. The glutarimide ring typically adopts a variety of conformations, such as chair or boat, to minimize steric strain. nih.gov
The presence of the rigid spiro-fusion and the distinct nature of the two rings prevent the molecule from having a plane of symmetry that bisects the spiro carbon. A rotational C2 axis is the only likely symmetry element. stackexchange.com Molecules belonging to the C2 point group are chiral. Therefore, this compound is an inherently chiral molecule and should exist as a pair of non-superimposable mirror images (enantiomers). The specific stereochemical configuration has been shown to be a critical determinant of potency in drug candidates incorporating azaspiro[2.5]octane scaffolds. acs.org The stereoselective construction of such quaternary spiro stereocenters remains a significant challenge in chemical synthesis. nih.gov
Theoretical Chemical Studies and Computational Modeling Approaches
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. bohrium.com For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP, can provide optimized molecular geometries, vibrational frequencies, and insights into reaction mechanisms. nih.gov Such studies on related spirocyclic systems have been used to analyze structural differences between isomers, including bond distances and angles, and to understand donor-acceptor interactions within the molecule. bohrium.com DFT calculations are also crucial for predicting the relative stabilities of different conformers and for corroborating experimental data, providing a well-defined geometry that can serve as a model for further calculations. researchgate.net
From DFT calculations, the energies and shapes of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and reactivity; a smaller gap often indicates higher reactivity. nih.gov
Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on an ion's size, shape, and charge. nih.gov A key parameter derived from these experiments is the Collision Cross Section (CCS), which is an effective area that quantifies the interaction between an ion and a neutral buffer gas. libretexts.org The CCS value is a characteristic physicochemical property of an ion and can aid in its structural identification. nih.gov
While experimental determination is ideal, CCS values can also be predicted using computational methods. These theoretical calculations simulate the interaction between the ion and the drift gas to determine its mobility and, consequently, its CCS value. nih.gov Predicted CCS values for various adducts of this compound have been calculated and are available in public databases. These predictions are valuable for identifying the compound in complex mixtures where an authentic standard is not available.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 140.07060 | 132.9 |
| [M+Na]⁺ | 162.05254 | 142.5 |
| [M-H]⁻ | 138.05604 | 137.0 |
| [M+NH₄]⁺ | 157.09714 | 149.9 |
| [M+K]⁺ | 178.02648 | 140.0 |
| [M+H-H₂O]⁺ | 122.06058 | 127.5 |
| [M+HCOO]⁻ | 184.06152 | 151.7 |
An exploration of the derivatives and analogues of this compound reveals a landscape rich in synthetic innovation and diverse structural motifs. By altering the position of the nitrogen atom, expanding the spirocyclic core, or introducing different heteroatoms, chemists have developed a variety of related compounds with unique properties. This article delves into the synthesis and comparative studies of these intriguing molecules, focusing on isomeric variants, heteroatom analogues, and multi-nitrogen systems.
Future Research Directions and Open Questions Concerning 6 Azaspiro 2.5 Octane 5,7 Dione
Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 6-Azaspiro[2.5]octane-5,7-dione, future research should prioritize the establishment of such methodologies. While specific synthetic procedures for this exact molecule are not well-documented, inspiration can be drawn from the synthesis of related spirocyclic systems.
A potential avenue for exploration involves the reaction of 1,1-cyclopropanedicarboxylic acid derivatives with an appropriate nitrogen source. Another approach could be the cyclization of suitably functionalized piperidine (B6355638) precursors. Key goals for this research would include:
High-Yield Synthesis: Developing protocols that maximize the conversion of starting materials to the desired product.
Atom Economy: Designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product, minimizing waste.
Green Chemistry Principles: Utilizing non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.
Scalability: Ensuring that the developed methods can be reliably scaled up for potential larger-scale production.
A comparative analysis of potential synthetic strategies is presented in the table below.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| From 1,1-Cyclopropanedicarboxylic Acid | Direct formation of the spirocyclic core. | Availability and reactivity of starting materials. |
| Cyclization of Piperidine Precursors | Modular approach allowing for diversification. | Control of regioselectivity and stereoselectivity. |
| Multi-component Reactions | Increased efficiency by combining multiple steps. | Optimization of complex reaction conditions. |
In-depth Mechanistic Elucidation of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for its controlled synthesis and application. Future research should employ a combination of experimental and computational techniques to unravel these mechanistic pathways.
Key areas of investigation include:
Identification of Intermediates: Utilizing spectroscopic techniques such as NMR and mass spectrometry to identify and characterize transient species in the reaction pathway.
Kinetic Studies: Determining the rate laws and activation parameters of the synthetic reactions to gain insight into the rate-determining steps.
Isotope Labeling Studies: Employing isotopically labeled reactants to trace the fate of specific atoms throughout the reaction.
Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction profiles and transition states.
Rational Design and Synthesis of Advanced this compound Derivatives for Targeted Chemical Applications
The core structure of this compound serves as a versatile scaffold for the synthesis of a diverse library of derivatives. By systematically modifying the functional groups on the cyclopropane (B1198618) and piperidine rings, it is possible to fine-tune the molecule's properties for specific applications.
Future research in this area should focus on:
Structure-Property Relationship Studies: Investigating how modifications to the molecular structure influence its chemical and physical properties.
Synthesis of Functionalized Analogues: Introducing various substituents to explore their impact on reactivity and potential utility. For instance, the nitrogen atom of the piperidine ring offers a prime site for functionalization.
Exploration of Potential Applications: While speculative at this stage, the structural motifs present in this compound suggest potential applications in areas such as medicinal chemistry, materials science, and catalysis.
The table below outlines potential derivatives and their hypothetical applications.
| Derivative | Potential Application Area | Rationale |
| N-Aryl derivatives | Medicinal Chemistry | Introduction of aromatic groups can influence biological activity. |
| C-Substituted cyclopropane derivatives | Materials Science | Modification of the cyclopropane ring can alter packing and electronic properties. |
| Chiral derivatives | Asymmetric Catalysis | Enantiomerically pure derivatives could serve as ligands for metal catalysts. |
Integration with Modern Computational Chemistry for Predictive Synthesis and Reactivity Studies
Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For a relatively unexplored molecule like this compound, computational studies can provide invaluable guidance for experimental work.
Future research should leverage computational methods to:
Predict Spectroscopic Properties: Calculate NMR, IR, and other spectroscopic data to aid in the characterization of the molecule and its derivatives.
Model Reaction Pathways: Simulate potential synthetic routes to identify the most promising strategies before undertaking laboratory work.
Predict Reactivity: Analyze the molecule's electronic structure to predict its reactivity towards various reagents and its potential to participate in different types of chemical reactions.
Virtual Screening: Computationally screen libraries of virtual derivatives for desired properties, thereby prioritizing synthetic targets.
By embracing these future research directions, the scientific community can illuminate the chemistry of this compound, transforming it from a chemical curiosity into a valuable building block for a new generation of functional molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-azaspiro[2.5]octane-5,7-dione, and how are intermediates purified?
- Methodological Answer : A widely used route involves refluxing precursors (e.g., 22) with acetic anhydride at 130°C for 6 hours, followed by silica gel chromatography with 50% EtOAc/Hexane for purification. Yields typically reach ~70% after optimization . Alternative methods include patented processes involving spirocyclic annulation under anhydrous conditions, validated via NMR (δ 2.63 ppm for cyclopropane protons) and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assigns cyclopropane protons (δ 0.64–2.63 ppm) and carbonyl carbons (δ 166.05 ppm) .
- IR Spectroscopy : Identifies imide carbonyl stretches (~1685–1720 cm⁻¹) and absence of NH bands in derivatives .
- Elemental Analysis : Confirms purity (>95% C, H, N alignment) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its activity as a MAGL inhibitor?
- Methodological Answer : Substitutions at the spirocyclic nitrogen (e.g., hexafluoropropan-2-yl carboxylate groups) improve MAGL binding affinity. Pharmacokinetic studies require in vitro MAGL inhibition assays (IC50) and in vivo models of neuroinflammation. Patent data show derivatives with >90% enzyme inhibition at 10 nM concentrations .
Q. What strategies resolve contradictions in synthetic yields or spectral data for spirocyclic derivatives?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., temperature, catalyst loading). For example:
- Yield Variations : Optimize alkylation steps using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve efficiency from 50% to 85% .
- Spectral Mismatches : Cross-validate NMR assignments with computational tools (DFT) or X-ray crystallography .
Q. How is this compound utilized in thermally degradable polymer systems?
- Methodological Answer : When copolymerized with DGEBA epoxy resins, it forms degradable networks via cationic curing. Degradation kinetics (TGA/DSC) show weight loss at 250–300°C due to spirocyclic ring-opening. Adjusting the monomer ratio (e.g., 20% spirodione) balances mechanical stability and degradability .
Q. What role does this compound play in synthesizing spiro-diketopiperazines?
- Methodological Answer : React with ethylenediamine under acidic conditions (4N HCl/dioxane) to form 6,9-diazaspiro[4.5]decane-8,10-diones. Optimize reflux time (18–24 hours) and neutralize with NaHCO3 to isolate products in 50–85% yields. Derivatives exhibit antitumor potential via Topo-I inhibition .
Q. How do kinetic studies using DSC elucidate curing mechanisms in spirodione-containing polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
